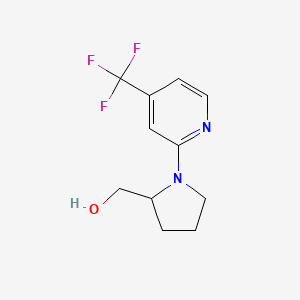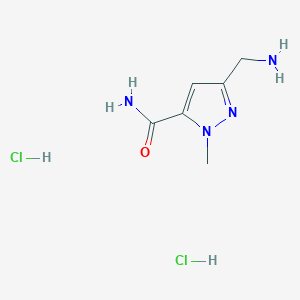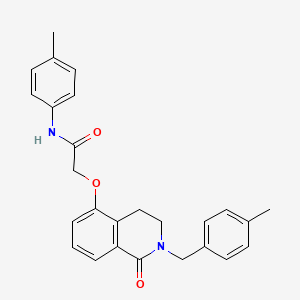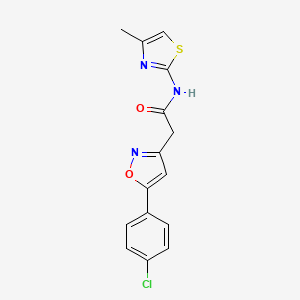
N-(1-cyanocyclobutyl)-N-methyl-5-nitro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methyl-5-nitro-1-benzothiophene-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the action of specific enzymes that are involved in the growth and spread of cancer cells.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. These kinases include BTK, FLT3, and JAK3, among others. By blocking the activity of these enzymes, TAK-659 can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. For example, it can induce apoptosis (programmed cell death), inhibit cell proliferation, and block cell migration and invasion. It can also modulate the activity of various signaling pathways that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity for certain kinases, which makes it a promising candidate for targeted cancer therapy. However, like many other kinase inhibitors, it can also have off-target effects and cause toxicity in healthy cells. Furthermore, its effectiveness may be limited by the development of drug resistance in cancer cells.
Direcciones Futuras
There are several potential future directions for research on TAK-659 and related compounds. These include:
1. Combination therapy: TAK-659 may be more effective when used in combination with other chemotherapeutic agents or immunotherapies.
2. Biomarker identification: Identifying biomarkers that can predict patient response to TAK-659 could help to personalize cancer treatment and improve outcomes.
3. Resistance mechanisms: Investigating the mechanisms by which cancer cells develop resistance to TAK-659 could lead to the development of strategies to overcome this resistance.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans, and to determine its optimal dosing and administration schedule.
In conclusion, TAK-659 is a promising small molecule inhibitor that has demonstrated potential as a targeted cancer therapy. While there are still many questions to be answered about its safety and effectiveness, ongoing research is likely to shed light on its potential as a new weapon in the fight against cancer.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds, coupling reactions, and purification processes. The exact details of the synthesis method are proprietary information and have not been published in the scientific literature.
Aplicaciones Científicas De Investigación
TAK-659 has been the subject of several preclinical studies, which have demonstrated its potential as an effective cancer treatment. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-17(15(9-16)5-2-6-15)14(19)13-8-10-7-11(18(20)21)3-4-12(10)22-13/h3-4,7-8H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRHUOQTGCCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-])C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)
![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)